Nucleophilic Reactivity: Pinacol vs. Neopentyl Glycol Ester
In the context of boron ate complex formation, which is relevant to certain cross-coupling mechanisms, the choice of diol ligand on the boronic ester has a dramatic effect on nucleophilic reactivity. A study comparing furyl and thienyl boronic esters with different diol ligands found that derivatives of neopentyl glycol and ethylene glycol were 10,000 times (10^4 times) more reactive than their pinacol and catechol counterparts [1]. This establishes the pinacol ester as a less nucleophilic, and therefore more stable and controlled, reagent in reactions proceeding via an ate complex pathway.
| Evidence Dimension | Relative Nucleophilic Reactivity of Boron Ate Complexes |
|---|---|
| Target Compound Data | 1 (Reference Value) |
| Comparator Or Baseline | Furan-2-boronic acid neopentyl glycol ester: ~10^4 times more reactive |
| Quantified Difference | 10,000-fold difference in reactivity |
| Conditions | Kinetics monitored by UV/Vis spectroscopy in reactions with carbenium and iminium ions at 20 °C. |
Why This Matters
This data is critical for selecting the right boronic ester. The pinacol ester's 10,000-fold lower reactivity compared to an NPG ester indicates it is less prone to unwanted side reactions, offering a wider operational window and better functional group tolerance for complex molecule synthesis.
- [1] Berionni, G.; Leonov, A. I.; Mayer, P.; Ofial, A. R.; Mayr, H. Angew. Chem. Int. Ed. 2015, 54 (9), 2780–2783. Fine-tuning the nucleophilic reactivities of boron ate complexes derived from aryl and heteroaryl boronic esters. View Source
